1-propyl-1H-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC16009878
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3 |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 1-propylimidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C9H11N3/c1-2-6-12-7-11-9-8(12)4-3-5-10-9/h3-5,7H,2,6H2,1H3 |
| Standard InChI Key | RKHFEMRZAMDVAS-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=NC2=C1C=CC=N2 |
Introduction
Structural and Chemical Identity of 1-Propyl-1H-Imidazo[4,5-b]Pyridine
1-Propyl-1H-imidazo[4,5-b]pyridine consists of a fused bicyclic system: an imidazole ring condensed with a pyridine ring at the [4,5-b] positions. The nitrogen atoms at positions 1 and 3 of the imidazole moiety are critical for electronic and steric properties. The propyl group (-CH2CH2CH3) is attached to the N1 position, distinguishing it from analogs with substitutions at N3 or aryl/heteroaryl groups at C2 .
Key structural features:
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Molecular formula: C9H11N3
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Molecular weight: 161.21 g/mol
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IUPAC name: 1-Propyl-1H-imidazo[4,5-b]pyridine
The compound’s planar structure and electron-rich aromatic system enable π-π stacking interactions, while the propyl side chain enhances lipophilicity, influencing solubility and bioavailability .
Synthetic Strategies for Imidazo[4,5-b]Pyridine Derivatives
One-Pot Sequential Reactions
The synthesis of imidazo[4,5-b]pyridines typically involves a three-step sequence:
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Nucleophilic aromatic substitution (SNAr): 2-Chloro-3-nitropyridine reacts with primary amines (e.g., propylamine) in H2O-isopropyl alcohol (H2O-IPA, 1:1) at 80°C for 2 hours, yielding intermediate nitroamine derivatives .
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Reduction: Zinc dust and concentrated HCl reduce the nitro group to an amine, forming diamine intermediates.
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Cyclization: Condensation with aldehydes in H2O-IPA at 85°C for 10 hours initiates cyclization via imine formation, followed by aromatization to yield the final product .
For 1-propyl-1H-imidazo[4,5-b]pyridine, propylamine serves as the primary amine, while formaldehyde or its equivalent may act as the aldehyde source.
Solvent and Mechanistic Insights
Polar protic solvents like H2O-IPA are critical for facilitating SNAr and cyclization steps. Aprotic solvents (toluene, THF) result in lower yields due to poor solubility of intermediates . Time-dependent 1H NMR studies confirm the reaction proceeds via imine intermediates, which cyclize and aromatize to form the fused ring system .
Physicochemical Characterization
Spectroscopic Data
While direct data for 1-propyl-1H-imidazo[4,5-b]pyridine are unavailable, analogous compounds provide benchmarks:
Representative NMR data for 3-propyl derivatives:
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1H NMR (CDCl3): δ 8.42 (dd, J = 4.7 Hz, 1H, pyridine-H), 8.08 (dd, J = 8.0 Hz, 1H, pyridine-H), 4.40 (t, J = 7.6 Hz, 2H, N-CH2), 1.80 (quint, 2H, CH2), 0.88 (t, 3H, CH3) .
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13C NMR (CDCl3): δ 153.8 (Cq), 148.9 (Cq), 144.2 (CH), 43.8 (N-CH2), 32.2 (CH2), 13.9 (CH3) .
IR spectroscopy: Bands at ~2958 cm−1 (C-H stretch) and ~1604 cm−1 (C=N/C=C stretch) are characteristic .
Thermal and Solubility Properties
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Melting point: Estimated 120–140°C (based on analogs).
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Solubility: Moderate in polar aprotic solvents (DMSO, DMF), low in water .
Biological Activity and Applications
Antimicrobial Screening
Imidazo[4,5-b]pyridines exhibit variable bioactivity depending on substituents. For example, 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine showed minimal antibacterial activity (MIC > 40 μM) . The 1-propyl derivative’s activity remains untested but could be explored for tuberculosis applications, as related scaffolds show antitubercular potential .
Drug Design Considerations
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Lipophilicity: The propyl group increases logP, enhancing membrane permeability.
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Electron-withdrawing groups: Substitutions at C2 (e.g., halogens) modulate electronic density and binding affinity .
Comparative Analysis of Substituted Derivatives
Challenges and Future Directions
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Synthetic optimization: Improving yields for N1-substituted derivatives.
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Targeted bioactivity: Functionalizing C2/C6 positions to enhance antimicrobial or anticancer properties.
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Computational modeling: DFT studies to predict electronic effects and binding modes.
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